
Bromfenac
概要
説明
ブロムフェナクは、主に眼科で使用される非ステロイド系抗炎症薬(NSAID)です。 プロレンサ、ブロムデイ、イエローックスなど、さまざまな商品名で販売されています . ブロムフェナクは、白内障手術後の眼の炎症と痛みを治療するために使用されます . その化学式はC15H12BrNO3で、モル質量は334.17 g / molです .
準備方法
合成ルートと反応条件: ブロムフェナクは、いくつかの方法で合成することができます。 一般的な方法の1つは、2-アミノ-3-(4-ブロモベンゾイル)安息香酸と水酸化ナトリウムを反応させてブロムフェナクナトリウムを形成することです . 別の方法は、3-ブロモインドールを2-メトキシエタノールと酸加水分解して2-インドリノンを生成し、次にp-ブロモベンゾニトリルと塩化アルミニウムと反応させて7-(4-ブロモベンゾイル)-1,3-ジヒドロ-インドール-2-オンを形成することです。 次に、この化合物を加水分解して中和して、ブロムフェナクを得ます .
工業生産方法: ブロムフェナクナトリウムの工業生産には、高収率と純度を確保するために、加圧反応器と特定の反応条件の使用が含まれます。 たとえば、ある方法では、メタノール、水酸化ナトリウム、7-(4-ブロモベンゾイル)-1,3-ジヒドロ-2H-インドール-2-オンを加圧反応器に加え、次いで密閉撹拌、冷却、結晶化してブロムフェナクナトリウムを得ます .
化学反応の分析
反応の種類: ブロムフェナクは、酸化、還元、置換など、さまざまな化学反応を起こします。 セリウムアンモニウム硫酸塩と硫酸と反応して、紫色の錯体を形成することが知られています .
一般的な試薬と条件: ブロムフェナク反応で使用される一般的な試薬には、セリウムアンモニウム硫酸塩、硫酸、クリスタルバイオレットなどがあります . 反応条件には、通常、目的の生成物が形成されるように、特定のpHレベル、温度、溶媒が含まれます。
形成される主要な生成物: ブロムフェナク反応から形成される主要な生成物には、ブロムフェナクナトリウムとそのさまざまな塩が含まれます。 これらの製品は、眼の炎症と痛みを治療するための眼用溶液に使用されます .
科学研究アプリケーション
ブロムフェナクは、幅広い科学研究アプリケーションを持っています。 医学では、白内障手術後の眼の炎症と痛みを軽減するために使用されます . 緑内障モデルにおける神経炎症を軽減する可能性についても研究されており、炎症マーカーをダウンレギュレートし、網膜神経節細胞の生存を改善することがわかりました . さらに、ブロムフェナクは、新しい分析方法の開発とバリデーション研究のために分析化学で使用されています .
科学的研究の応用
Introduction to Bromfenac
This compound is a non-steroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology for the treatment of pain and inflammation associated with ocular surgeries, particularly cataract surgery. Its mechanism of action involves the inhibition of cyclooxygenase enzymes, leading to a reduction in the production of inflammatory mediators such as prostaglandins. In recent years, research has expanded to explore its applications beyond traditional uses, including neuroprotection and modulation of inflammatory responses in various ocular conditions.
Ocular Surgery and Inflammation Management
This compound is widely utilized in managing postoperative inflammation following cataract surgery. Clinical studies have demonstrated its effectiveness in reducing ocular pain and inflammation, often outperforming other NSAIDs like ketorolac. For example, a study showed that patients treated with this compound experienced a significantly shorter duration of postoperative irritative symptoms compared to those treated with ketorolac .
Clinical Findings:
- Efficacy : this compound 0.07% has been shown to achieve complete clearance of ocular inflammation by day 15 post-surgery in a higher proportion of subjects compared to placebo .
- Safety Profile : The drug is generally well-tolerated, with minimal side effects reported during clinical trials .
Neuroinflammation and Neuroprotection
Recent studies have highlighted this compound's potential in neuroprotective applications, particularly in conditions like glaucoma. Research indicates that this compound can reduce neuroinflammation associated with ischemia-reperfusion injury in retinal models. It has been observed that this compound administration leads to decreased levels of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, suggesting a protective effect on retinal ganglion cells .
Key Research Insights:
- Mechanism : this compound appears to inhibit the expression of inflammatory markers in microglial cells under elevated pressure conditions, thereby mitigating neuroinflammation .
- Electrophysiological Benefits : In animal models, this compound administration has been linked to improved retinal function as measured by electroretinogram responses .
Chronic Ocular Conditions
This compound's anti-inflammatory properties make it a candidate for treating chronic ocular conditions such as diabetic macular edema and other forms of retinal pathology. A comparative study found that this compound was effective in reducing levels of vascular endothelial growth factor and monocyte chemoattractant protein-1, which are implicated in prolonged inflammatory responses following ocular surgeries .
Comparative Effectiveness:
Treatment | Vascular Endothelial Growth Factor Reduction | Monocyte Chemoattractant Protein-1 Reduction |
---|---|---|
This compound | Significant (P = 0.0077) | Significant (P = 0.013) |
Control | Not significant | Not significant |
Potential Side Effects
While this compound is effective for managing ocular pain and inflammation, it is essential to consider potential side effects. A case report highlighted the risk of toxic epidermal necrolysis associated with sodium this compound eye drops, emphasizing the need for careful monitoring during treatment .
作用機序
ブロムフェナクは、炎症のメディエーターであるプロスタグランジンの合成を阻害することによってその効果を発揮します。 これは、シクロオキシゲナーゼ(COX)酵素、特にCOX-1とCOX-2を阻害することによって実現されます . この阻害は、プロスタグランジンの産生を減らし、それによって炎症と痛みを軽減します .
類似の化合物との比較
ブロムフェナクは、ネパフェナクなど、眼科で使用される他のNSAIDと比較されることがよくあります。 ブロムフェナクとネパフェナクはどちらも、白内障手術後の眼の炎症と痛みを軽減するのに効果的です . ブロムフェナクは、特定の条件でより効果的になることを可能にする独自の化学構造を持っています。 ブロムフェナクと類似の化合物には、ジクロフェナク、ケトロラク、フルビプロフェンなどがあり、すべてが同様の治療目的で使用されます .
類似化合物との比較
Bromfenac is often compared with other NSAIDs used in ophthalmology, such as nepafenac. Both this compound and nepafenac are effective in reducing ocular inflammation and pain following cataract surgery . this compound has a unique chemical structure that allows it to be more effective in certain conditions. Similar compounds to this compound include diclofenac, ketorolac, and flurbiprofen, all of which are used for similar therapeutic purposes .
生物活性
Bromfenac is a non-steroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology to manage pain and inflammation following cataract surgery. Its biological activity encompasses various mechanisms including anti-inflammatory effects, inhibition of cyclooxygenase (COX) enzymes, and neuroprotective properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound exerts its biological effects primarily through the inhibition of COX-1 and COX-2 enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation. The selective inhibition of these enzymes leads to a reduction in inflammatory mediators, thereby alleviating pain and inflammation in ocular tissues.
Key Findings on this compound's Mechanism:
- COX Inhibition : this compound has shown improved potency in inhibiting COX-1 and COX-2 compared to other NSAIDs, thereby effectively reducing ocular inflammation post-surgery .
- Neuroinflammation Reduction : Recent studies indicate that this compound can mitigate neuroinflammation in models of ischemia-reperfusion injury, suggesting its potential neuroprotective effects .
Clinical Efficacy
This compound is clinically effective in reducing anterior chamber inflammation after cataract surgery. A pivotal study demonstrated that patients receiving a 0.07% this compound solution had significantly lower anterior chamber cell counts compared to those receiving a placebo.
Clinical Study Overview:
Parameter | This compound 0.07% (n=222) | Placebo (n=218) |
---|---|---|
Zero-to-trace anterior chamber cells at day 15 | 80.2% | 47.2% |
Overall study completion | 95.9% | 92.7% |
Full treatment received | 64.4% | 45.8% |
Percent compliance | 91.2% | 75.9% |
Statistical significance was noted with across various time points, indicating robust efficacy of this compound in clinical settings .
Pharmacokinetics
The pharmacokinetics of this compound has been extensively studied to understand its distribution and bioavailability within ocular tissues. A study using radiolabeled this compound revealed significant differences in drug concentration across different formulations.
Key Pharmacokinetic Findings:
- Cmax and AUC : The maximum concentration () of BromSite (a formulation of this compound) was found to be significantly higher than that of Prolensa and Ilevro, indicating better ocular bioavailability .
- Time to Peak Concentration : The for BromSite occurred at 0.5 hours, demonstrating rapid absorption compared to other formulations which peaked at 1 hour .
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of this compound beyond its anti-inflammatory actions. In models simulating glaucoma and ischemic conditions, this compound demonstrated a capacity to protect retinal ganglion cells (RGCs) from damage.
Neuroprotective Study Insights:
- Reduction in Inflammatory Markers : Administration of this compound resulted in significant downregulation of inflammatory markers such as COX-2 and TNF-α in microglia under elevated pressure conditions .
- Electrophysiological Improvements : Electrophysiological assessments indicated enhanced RGC function following treatment with this compound, further supporting its neuroprotective role .
Case Studies
A notable case study examined the use of topical this compound for treating Central Serous Chorioretinopathy (CSCR). Patients treated with this compound showed significant improvement in central foveal thickness (CFT), suggesting its therapeutic potential beyond postoperative inflammation.
Case Study Results:
- Baseline CFT : Mean CFT was 349 ± 115 µm.
- Post-Treatment CFT : Significantly reduced to 221 ± 95 µm at six months ().
This demonstrates not only the efficacy of this compound in postoperative settings but also its potential application in retinal diseases .
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie bromfenac’s selectivity for cyclooxygenase (COX) isoforms, and how can researchers experimentally validate its inhibitory potency?
this compound’s bromine moiety enhances lipophilicity, facilitating corneal penetration and COX-2 inhibition. To validate potency, use in vitro enzyme assays (e.g., COX-1/COX-2 inhibition assays) with IC50 calculations. Compare results to reference NSAIDs like diclofenac or ketorolac, noting this compound’s 10- to 18-fold higher potency .
Q. How should researchers design preclinical studies to evaluate this compound’s ocular pharmacokinetics?
Use animal models (e.g., Dutch Belted rabbits) for topical administration. Collect aqueous humor, cornea, and retina samples at intervals (e.g., 0.5–24 hours post-dose). Analyze tissue concentrations via high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) and calculate metrics like AUC and Cmax .
Q. What criteria should guide the inclusion/exclusion of this compound studies in systematic reviews?
Define exclusion categories upfront: animal/in vitro studies, reviews, non-ocular applications, and non-focus studies. Prioritize clinical trials (prospective/retrospective) and exclude case reports. Use databases like MEDLINE and EMBASE with search terms like “this compound NOT cataract surgery” .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s ocular bioavailability across formulations (e.g., BromSite® vs. Xibrom®)?
Conduct head-to-head ex vivo studies using human aqueous humor. Compare formulations via HPLC-MS/MS, controlling for variables like dosing frequency and vehicle composition (e.g., DuraSite® vs. standard solutions). Note that DuraSite® enhances bioavailability 2- to 4-fold due to prolonged retention .
Q. What methodological considerations are critical when assessing this compound’s systemic absorption and safety in vulnerable populations (e.g., geriatric patients)?
Use pharmacokinetic modeling to estimate systemic exposure from ocular dosing. Monitor serum concentrations in elderly cohorts via LC-MS, correlating with renal/hepatic function markers. Reference safety data from post-marketing surveillance, noting no geriatric-specific efficacy/safety differences in clinical trials .
Q. How can researchers optimize experimental designs for evaluating this compound’s neurobehavioral effects (e.g., driving ability)?
Employ double-blind, placebo-controlled crossover trials. Measure outcomes like reaction time, lane deviation, and pupil size changes. Use standardized driving simulators and validate findings with biomarkers (e.g., plasma this compound levels). Note that this compound shows no impairment compared to opioids .
Q. What strategies mitigate bias when analyzing this compound’s efficacy in non-cataract ocular pain models?
Use stratified randomization for comorbidities (e.g., dry eye syndrome). Mask outcome assessors to treatment groups. Apply mixed-effects models to adjust for confounding variables like baseline inflammation severity. Cross-validate results with independent cohorts .
Q. Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) shape this compound research hypotheses?
- Feasible: Ensure access to validated this compound formulations and ethical approval for human/animal studies.
- Novel: Investigate understudied applications (e.g., neuropathic ocular pain).
- Ethical: Address lactation/pediatric data gaps via non-invasive sampling (e.g., tear fluid analysis) .
Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships?
Use nonlinear regression models (e.g., Emax models) for AUC vs. dose curves. Apply bootstrap resampling to quantify confidence intervals for IC50 values. For comparative studies, employ ANOVA with post hoc Tukey tests .
Q. Ethical and Regulatory Considerations
Q. How should informed consent forms address this compound’s unknown risks in breastfeeding populations?
Disclose the absence of lactation safety data and theoretical systemic exposure risks. Include alternatives (e.g., acetaminophen) and emphasize voluntary participation. Reference institutional review board (IRB) protocols for vulnerable groups .
特性
IUPAC Name |
2-[2-amino-3-(4-bromobenzoyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19/h1-7H,8,17H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPLOVFIXSTCRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91714-93-1 (Na salt) | |
Record name | Bromfenac [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7040655 | |
Record name | Bromfenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bromfenac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.26e-02 g/L | |
Record name | Bromfenac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of its action is thought to be due to its ability to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2. Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation. In studies performed in animal eyes, prostaglandins have been shown to produce disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, leukocytosis, and increased intraocular pressure. | |
Record name | Bromfenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00963 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
91714-94-2 | |
Record name | Bromfenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91714-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromfenac [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromfenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00963 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bromfenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROMFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/864P0921DW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bromfenac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。